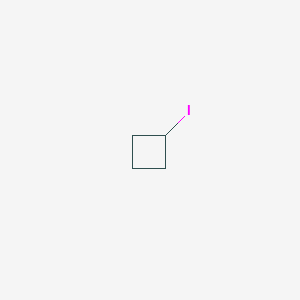

Iodocyclobutane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

iodocyclobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7I/c5-4-2-1-3-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXVOSTCYXXRQEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60513424 | |

| Record name | Iodocyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60513424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38557-29-8 | |

| Record name | Iodocyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60513424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | iodocyclobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Iodocyclobutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iodocyclobutane (C₄H₇I) is a halogenated cycloalkane that serves as a versatile synthetic intermediate in organic chemistry. Its unique structural and electronic properties, stemming from the four-membered ring and the reactive carbon-iodine bond, make it a valuable building block in the synthesis of complex organic molecules, including those with potential pharmaceutical applications. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and an analysis of its spectroscopic data.

Chemical and Physical Properties

This compound is a colorless to light-yellow liquid with a characteristic odor. The key physical and chemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₄H₇I | [1] |

| Molecular Weight | 182.00 g/mol | [2] |

| Boiling Point | 141.4 °C at 760 mmHg | [3] |

| Density | 1.9 g/cm³ | [3] |

| Refractive Index | 1.57 | [3] |

| CAS Number | 38557-29-8 | [2] |

Synthesis of this compound

This compound can be synthesized through several methods, primarily involving the substitution of other halogens or the iodination of a suitable cyclobutane precursor.

Finkelstein Reaction from Cyclobutyl Bromide

A common and efficient method for the synthesis of this compound is the Finkelstein reaction, which involves the treatment of a cyclobutyl halide (typically bromide or chloride) with an alkali metal iodide in a suitable solvent like acetone.[4] The precipitation of the less soluble sodium bromide or chloride drives the reaction to completion.

Experimental Protocol:

-

Materials: Cyclobutyl bromide, sodium iodide, acetone (anhydrous).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclobutyl bromide (1.0 eq) in anhydrous acetone.

-

Add sodium iodide (1.5 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. The formation of a white precipitate (sodium bromide) will be observed.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the mixture to room temperature and filter to remove the precipitated sodium bromide.

-

The filtrate is concentrated under reduced pressure to remove the acetone.

-

The residue is then taken up in diethyl ether and washed sequentially with water and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield crude this compound.

-

Purification can be achieved by vacuum distillation.

-

Iodination of Cyclobutanol

Alkyl iodides can also be prepared from the corresponding alcohols.[3] This typically involves the use of a reagent system that converts the hydroxyl group into a good leaving group, which is then displaced by iodide.

Experimental Protocol (Representative):

-

Materials: Cyclobutanol, triphenylphosphine, iodine, dichloromethane.

-

Procedure:

-

To a solution of triphenylphosphine (1.2 eq) in dichloromethane in a round-bottom flask, add iodine (1.2 eq) portion-wise at 0 °C.

-

Stir the mixture until the iodine has completely dissolved.

-

Slowly add a solution of cyclobutanol (1.0 eq) in dichloromethane to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

The reaction mixture is then quenched with a saturated aqueous solution of sodium thiosulfate.

-

The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

-

Caption: Synthetic routes to this compound.

Chemical Reactivity

The reactivity of this compound is dominated by the nature of the carbon-iodine bond. The iodine atom is an excellent leaving group, making this compound susceptible to nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions

This compound readily undergoes Sₙ2 reactions with a variety of nucleophiles, allowing for the introduction of diverse functional groups onto the cyclobutane ring.[1]

Experimental Protocol: Synthesis of Cyclobutyl Azide

-

Materials: this compound, sodium azide, dimethylformamide (DMF).

-

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add sodium azide (1.5 eq) to the solution.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC or IR spectroscopy (disappearance of the C-I stretch and appearance of the azide stretch).

-

After completion, cool the reaction mixture and pour it into water.

-

Extract the product with diethyl ether (3x).

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain crude cyclobutyl azide.

-

Further purification can be performed by vacuum distillation.

-

Elimination Reactions

Treatment of this compound with a strong, non-nucleophilic base typically leads to the formation of cyclobutene via an E2 elimination mechanism. The choice of base can influence the regioselectivity of the elimination.[5]

Experimental Protocol: Synthesis of Cyclobutene

-

Materials: this compound, potassium tert-butoxide, tert-butanol.

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous tert-butanol.

-

Add potassium tert-butoxide (1.5 eq) portion-wise to the stirred solution at room temperature.

-

The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the formation of the volatile cyclobutene product by GC analysis of the headspace.

-

For isolation, the product can be distilled directly from the reaction mixture into a cold trap.

-

Alternatively, the reaction can be quenched with water, and the organic product extracted with a low-boiling-point solvent (e.g., pentane). The extract is then carefully concentrated.

-

Caption: Major reaction pathways of this compound.

Spectroscopic Data and Analysis

The structural elucidation of this compound and its reaction products relies on various spectroscopic techniques. Below is a summary of the expected spectroscopic data.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show complex multiplets due to the puckered nature of the cyclobutane ring and the spin-spin coupling between the protons.

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| CH-I | ~ 4.0 - 4.5 | Multiplet |

| Ring CH₂ | ~ 1.8 - 2.8 | Multiplets |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for the carbon atom attached to the iodine and the methylene carbons of the ring.

| Carbon | Expected Chemical Shift (ppm) |

| C-I | ~ 10 - 20 |

| Ring CH₂ | ~ 25 - 35 |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

| Bond | Wavenumber (cm⁻¹) | Intensity |

| C-H (sp³) stretch | 2850 - 3000 | Strong |

| CH₂ bend | ~ 1450 | Medium |

| C-I stretch | 500 - 600 | Medium-Weak |

Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak and characteristic fragmentation patterns.

| m/z | Fragment |

| 182 | [C₄H₇I]⁺ (Molecular Ion) |

| 127 | [I]⁺ |

| 55 | [C₄H₇]⁺ (Loss of I) |

Applications in Drug Discovery and Development

Cyclobutane-containing molecules are of increasing interest in medicinal chemistry due to their unique three-dimensional structures which can provide favorable properties for drug candidates.[6] this compound serves as a key starting material for the synthesis of a variety of cyclobutane derivatives.[1] The ability to introduce different functional groups through nucleophilic substitution allows for the exploration of a wide chemical space in the search for new therapeutic agents. For example, the synthesis of cyclobutyl amines and azides opens pathways to novel scaffolds for drug discovery.[7][8]

Caption: Role of this compound in drug discovery workflow.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. Its well-defined physical properties and predictable reactivity make it a useful tool for researchers and scientists. The detailed experimental protocols and spectroscopic data provided in this guide serve as a practical resource for the synthesis and characterization of this compound and its derivatives, particularly for applications in the development of new chemical entities with potential therapeutic value. Further exploration of its reactivity and the biological activity of its derivatives is warranted.

References

- 1. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. benchchem.com [benchchem.com]

- 3. Alkyl iodide synthesis by iodination or substitution [organic-chemistry.org]

- 4. Finkelstein Reaction [organic-chemistry.org]

- 5. silis.phys.strath.ac.uk [silis.phys.strath.ac.uk]

- 6. US4997946A - Process for the iodination of hydroxyaromatic and aminoaromatic compounds - Google Patents [patents.google.com]

- 7. byjus.com [byjus.com]

- 8. Synthesis of alkyl iodides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Synthesis of Iodocyclobutane from Cyclobutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of a viable synthetic route for the preparation of iodocyclobutane from cyclobutane. Direct iodination of cyclobutane is not a common or efficient transformation. Therefore, this document outlines a robust and well-documented two-step approach: the free-radical bromination of cyclobutane to yield bromocyclobutane, followed by a Finkelstein halogen exchange reaction to produce the target compound, this compound. This guide includes detailed experimental protocols, a summary of quantitative data, and visualizations of the reaction pathway and experimental workflow to aid in practical application.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds and novel materials. Its utility stems from the reactivity of the carbon-iodine bond, which allows for a variety of coupling reactions and nucleophilic substitutions. The synthesis of this compound from the parent alkane, cyclobutane, is a fundamental transformation. This guide details a reliable two-step synthetic pathway, providing researchers with the necessary information for its successful implementation.

Overall Synthetic Pathway

The conversion of cyclobutane to this compound is most effectively achieved through a two-step process:

-

Free-Radical Bromination: Cyclobutane is first converted to bromocyclobutane via a free-radical chain reaction using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator.

-

Finkelstein Halogen Exchange: The resulting bromocyclobutane is then treated with an iodide salt, typically sodium iodide in acetone, to yield this compound.

Caption: Overall two-step synthesis of this compound from cyclobutane.

Quantitative Data Summary

The following table summarizes the typical yields for each step of the synthesis.

| Step | Reaction | Reactants | Products | Typical Yield (%) |

| 1 | Free-Radical Bromination | Cyclobutane, N-Bromosuccinimide (NBS) | Bromocyclobutane | 60-70% |

| 2 | Finkelstein Reaction | Bromocyclobutane, Sodium Iodide (NaI) | This compound | 85-95% |

Experimental Protocols

Step 1: Synthesis of Bromocyclobutane from Cyclobutane

This protocol is based on standard procedures for the free-radical bromination of cycloalkanes using N-bromosuccinimide.

Materials:

-

Cyclobutane

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Carbon tetrachloride (CCl4), anhydrous

-

5% Sodium thiosulfate solution

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclobutane, N-bromosuccinimide (1.05 equivalents), and a catalytic amount of a radical initiator such as AIBN or BPO.

-

Add anhydrous carbon tetrachloride as the solvent.

-

Heat the reaction mixture to reflux with vigorous stirring. The reaction can be monitored by the disappearance of the dense NBS at the bottom of the flask and the appearance of succinimide floating at the surface.

-

After the reaction is complete (typically 1-3 hours), cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide by-product.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 5% sodium thiosulfate solution (to remove any remaining bromine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Purify the crude bromocyclobutane by fractional distillation to obtain the pure product.

Step 2: Synthesis of this compound from Bromocyclobutane

This protocol describes the Finkelstein halogen exchange reaction.

Materials:

-

Bromocyclobutane (from Step 1)

-

Sodium iodide (NaI), anhydrous

-

Acetone, anhydrous

-

Diethyl ether

-

Deionized water

-

5% Sodium thiosulfate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve anhydrous sodium iodide (1.5 equivalents) in anhydrous acetone.

-

Add bromocyclobutane (1.0 equivalent) to the solution.

-

Heat the reaction mixture to reflux with stirring. The reaction progress is indicated by the formation of a white precipitate (sodium bromide). The reaction is typically complete within 12-24 hours.

-

After completion, cool the mixture to room temperature.

-

Pour the reaction mixture into a larger volume of water and extract with diethyl ether (3x).

-

Combine the organic extracts and wash sequentially with deionized water, 5% sodium thiosulfate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent using a rotary evaporator to yield the crude this compound. The product can be further purified by distillation under reduced pressure if necessary.

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the synthesis and purification of this compound.

Caption: General laboratory workflow for the synthesis of this compound.

Disclaimer: This guide is intended for informational purposes only and should be used by qualified professionals. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment. The user is responsible for consulting relevant safety data sheets (SDS) for all chemicals used.

An In-depth Technical Guide to the Molecular Structure and Bonding of Iodocyclobutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and bonding of iodocyclobutane. Due to a lack of specific experimental or computational data in the current body of scientific literature, this guide focuses on the predicted structural characteristics of this compound based on the well-established principles of cyclobutane conformational analysis and data from related substituted cyclobutanes. The document covers the puckered nature of the cyclobutane ring, the conformational isomerism arising from the position of the iodine substituent, and the anticipated bond parameters. A general experimental protocol for the synthesis of this compound is also provided.

Introduction

This compound (C₄H₇I) is a halogenated cycloalkane of interest in organic synthesis, serving as a versatile intermediate for the introduction of the cyclobutyl moiety into larger molecules.[1] Its reactivity is largely dictated by the nature of the carbon-iodine bond and the inherent strain of the four-membered ring. A thorough understanding of its three-dimensional structure is crucial for predicting its chemical behavior and for its application in the design of novel chemical entities in drug discovery and materials science.

The cyclobutane ring is not planar but exists in a dynamic, puckered conformation to alleviate torsional strain.[2][3] The presence of a substituent, such as an iodine atom, introduces conformational isomers with distinct steric and electronic properties. This guide will explore these structural features in detail.

Predicted Molecular Structure and Bonding

Ring Puckering

The cyclobutane ring adopts a non-planar, puckered or "butterfly" conformation to minimize the eclipsing interactions between adjacent C-H bonds that would be present in a planar structure.[2][3] This puckering is characterized by a dihedral angle between the two C-C-C planes of the ring. For substituted cyclobutanes, this puckering angle typically ranges from 158° to 175°.[4] It is expected that this compound will exhibit a similar puckered structure.

Conformational Isomerism: Axial vs. Equatorial

The puckered nature of the cyclobutane ring gives rise to two distinct positions for the iodine substituent: axial and equatorial-like. These two arrangements represent two different conformers of this compound.

-

Axial (a) Conformer: The C-I bond is roughly parallel to the axis of symmetry of the ring.

-

Equatorial (e) Conformer: The C-I bond points away from the ring, in a more "outward" direction.

The relative stability of the axial and equatorial conformers is determined by a balance of steric and electronic factors. In many substituted cyclobutanes, the equatorial conformer is favored to minimize steric hindrance. However, in some cases, such as with the trifluoromethyl group, the axial position is preferred.[4] For this compound, the larger size of the iodine atom would suggest a preference for the equatorial position to reduce steric interactions with the hydrogen atoms on the cyclobutane ring. However, without specific computational or experimental data, the precise energy difference and equilibrium distribution between the two conformers remain undetermined.

Figure 1: Puckered conformations of this compound.

Expected Structural Parameters

The following table summarizes the expected bond lengths and angles for this compound. These values are based on typical bond parameters for similar molecules and should be considered as approximations in the absence of direct experimental data for this compound.

| Parameter | Expected Value (approx.) | Notes |

| Bond Lengths (Å) | ||

| C-I | ~2.14 | Based on typical C(sp³)-I bond lengths. |

| C-C | ~1.55 | Slightly longer than in unstrained alkanes due to ring strain. |

| C-H | ~1.09 | Typical C(sp³)-H bond length. |

| Bond Angles (°) | ||

| ∠C-C-C | ~88 | Deviates significantly from the ideal tetrahedral angle of 109.5° due to ring strain. |

| ∠H-C-H | ~109 | Expected to be close to the standard tetrahedral angle. |

| ∠I-C-C | ~110 | Dependent on the axial/equatorial position and puckering of the ring. |

| Dihedral Angles (°) | ||

| Ring Puckering Angle | 158 - 175 | The angle between the two C-C-C planes of the cyclobutane ring, based on data for other substituted cyclobutanes.[4] |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via several methods. A common laboratory-scale preparation involves the nucleophilic substitution of a better leaving group, such as bromide, with an iodide salt.

Reaction:

Bromocyclobutane + NaI → this compound + NaBr

Materials:

-

Bromocyclobutane

-

Sodium iodide (NaI)

-

Acetone (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve sodium iodide in anhydrous acetone.

-

Add bromocyclobutane to the solution.

-

Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by the formation of a sodium bromide precipitate.

-

After the reaction is complete (typically several hours), cool the mixture to room temperature.

-

Filter the mixture to remove the sodium bromide precipitate.

-

Transfer the filtrate to a separatory funnel and wash with water to remove any remaining sodium iodide and acetone.

-

Separate the organic layer and wash it with a sodium thiosulfate solution to remove any traces of iodine.

-

Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent using a rotary evaporator to yield the crude this compound product.

-

The product can be further purified by distillation.

Figure 2: Experimental workflow for this compound synthesis.

Conclusion

While a precise, experimentally determined structure of this compound is not currently available, this technical guide has provided a detailed overview of its expected molecular structure and bonding based on established chemical principles. The cyclobutane ring is predicted to be puckered, and the iodine substituent can exist in either an axial or equatorial-like position, leading to two distinct conformers. A general protocol for the synthesis of this compound has also been outlined. Further computational and experimental studies are warranted to provide a quantitative understanding of the structure and conformational energetics of this important synthetic intermediate.

References

- 1. Buy this compound | 38557-29-8 [smolecule.com]

- 2. Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. s3.smu.edu [s3.smu.edu]

- 4. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of Iodocyclobutane

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the key physical properties of iodocyclobutane (CAS No: 38557-29-8), a halogenated cyclic alkane of interest in organic synthesis and medicinal chemistry.[1] The document details its boiling point and density, outlines the standard experimental methodologies for their determination, and presents logical workflows for these procedures.

Core Physical and Chemical Properties

This compound is a four-membered cyclic compound featuring an iodine atom bonded to the cyclobutane ring.[2] Its molecular formula is C₄H₇I, with a molecular weight of approximately 182.00 g/mol .[2][3] It typically presents as a colorless to pale yellow liquid.[1] The presence of the iodine atom makes it a useful intermediate for nucleophilic substitution reactions.[1][2]

Quantitative Physical Data

The primary physical constants for this compound are summarized in the table below. These values are critical for reaction setup, purification processes (such as distillation), and analytical characterization.

| Physical Property | Value | Conditions |

| Boiling Point | 141.4 °C | At 760 mmHg[4] |

| Density | 1.9 g/cm³ | Not Specified |

| Vapor Pressure | 7.337 mmHg | At 25 °C[4] |

| Refractive Index | 1.57 | Not Specified[4] |

Standardized Experimental Protocols

Accurate determination of physical properties is fundamental to chemical characterization. The following sections detail standard laboratory protocols for measuring the boiling point and density of liquid compounds like this compound.

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[5] For small sample volumes, the capillary method (or micro-reflux method) is highly effective and convenient.[6]

Materials:

-

Sample of this compound (~0.5 mL)

-

Small test tube (e.g., 150mm diameter)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., oil bath, Thiele tube, or metal heating block)[6][7]

-

Clamps and stand

Procedure:

-

Sample Preparation: Place approximately 0.5 mL of the liquid this compound into the small test tube.[6]

-

Capillary Insertion: Place the capillary tube into the test tube with its open end facing down.[8]

-

Apparatus Assembly:

-

Heating: Begin heating the apparatus gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.[6]

-

Observation: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube.[6][8] This indicates the liquid's vapor has displaced all the air and its vapor pressure is exceeding the external pressure.

-

Boiling Point Reading: Turn off the heat and allow the apparatus to cool slowly. The stream of bubbles will slow and eventually stop. The exact temperature at which the liquid begins to enter the capillary tube is the boiling point.[7][8] Record this temperature.

-

Pressure Correction: For high accuracy, record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.[5]

Density is the mass per unit volume of a substance.[9] The pycnometer method is a highly precise technique for determining the density of liquids by comparing the weight of a known volume of the sample to the weight of the same volume of a reference substance with a known density, such as distilled water.[9][10]

Materials:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper containing a capillary hole)[10]

-

Analytical balance

-

Sample of this compound

-

Distilled water (as a reference liquid)

-

Thermostatic bath (for precise temperature control)[11]

Procedure:

-

Measure Mass of Empty Pycnometer: Thoroughly clean and dry the pycnometer and its stopper. Weigh it on an analytical balance and record this mass (m₀).[9]

-

Measure Mass with Reference Liquid (Water): Fill the pycnometer with distilled water. Insert the stopper, allowing excess water to exit through the capillary.[9] Ensure no air bubbles are trapped. Place the filled pycnometer in a thermostatic bath set to a specific temperature (e.g., 20 °C or 25 °C) until it reaches thermal equilibrium.[11] Dry the exterior completely and weigh it. Record this mass (m₁).

-

Measure Mass with Sample Liquid (this compound): Empty and dry the pycnometer. Fill it with this compound, following the same procedure of inserting the stopper, equilibrating to the same temperature in the thermostatic bath, drying the exterior, and weighing.[11] Record this mass (m₂).

-

Calculation:

-

Mass of water (m_water) = m₁ - m₀

-

Mass of this compound (m_sample) = m₂ - m₀

-

Volume of the pycnometer (V) = m_water / ρ_water (where ρ_water is the known density of water at the experimental temperature).

-

Density of this compound (ρ_sample) = m_sample / V

-

Visualized Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Boiling Point Determination.

Caption: Workflow for Density Determination.

References

- 1. CAS 38557-29-8: this compound | CymitQuimica [cymitquimica.com]

- 2. Buy this compound | 38557-29-8 [smolecule.com]

- 3. CAS 38557-29-8 | this compound - Synblock [synblock.com]

- 4. Cas 38557-29-8,this compound | lookchem [lookchem.com]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. Video: Boiling Points - Procedure [jove.com]

- 9. fpharm.uniba.sk [fpharm.uniba.sk]

- 10. fpharm.uniba.sk [fpharm.uniba.sk]

- 11. scientificlabs.co.uk [scientificlabs.co.uk]

An In-depth Technical Guide to Iodocyclobutane (CAS Number: 38557-29-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iodocyclobutane, identified by CAS number 38557-29-8, is a halogenated cycloalkane that serves as a versatile synthetic intermediate in organic chemistry. Its unique four-membered ring structure and the reactivity of the carbon-iodine bond make it a valuable building block for the introduction of the cyclobutane moiety into more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, safety and handling information, detailed experimental protocols for its synthesis and key reactions, and its applications in research and drug development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid. The presence of the iodine atom on the strained cyclobutane ring significantly influences its reactivity, making it susceptible to nucleophilic substitution and elimination reactions.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 38557-29-8 | [2][3][4][5][6] |

| Molecular Formula | C4H7I | [2][3][4] |

| Molecular Weight | 182.00 g/mol | [2][4][6] |

| Boiling Point | 141.4 °C at 760 mmHg | [3] |

| Density | 1.9 g/cm³ | [3] |

| Flash Point | 56.6 °C | [3] |

| Refractive Index | 1.57 | [3] |

| Vapor Pressure | 7.337 mmHg at 25°C | [3][7] |

| Appearance | Colorless to pale yellow liquid | |

| SMILES | C1CC(C1)I | [2] |

| InChI Key | DXVOSTCYXXRQEW-UHFFFAOYSA-N | [5] |

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[8][9] Halogenated organic compounds can pose health risks, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn.[8] Store in a cool, dry, and well-ventilated area away from heat and ignition sources.[8][9]

Table 2: Hazard Information for this compound

| Hazard Statement | Precautionary Statement | Reference(s) |

| H226: Flammable liquid and vapor. | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. | [8][9] |

| H331: Toxic if inhaled. | P261: Avoid breathing mist or vapors. | [8] |

| P280: Wear protective gloves/protective clothing/eye protection/face protection. | [8][9] | |

| P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | [8][9] | |

| P304 + P340 + P311: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor. | [8] | |

| P403 + P235: Store in a well-ventilated place. Keep cool. | [8][9] |

Synthesis and Reactions

This compound is a key intermediate for the synthesis of various cyclobutane derivatives.[1] Its reactivity is dominated by the susceptibility of the C-I bond to nucleophilic attack.

Synthesis of this compound

A common method for the synthesis of this compound is through a Finkelstein reaction, where a different cyclobutyl halide (e.g., bromocyclobutane) is treated with an iodide salt.[1]

Experimental Protocol: Synthesis of this compound from Bromocyclobutane

-

Materials: Bromocyclobutane, sodium iodide, acetone (anhydrous).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium iodide (1.5 equivalents) in anhydrous acetone.

-

Add bromocyclobutane (1.0 equivalent) to the solution.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by the formation of a white precipitate (sodium bromide).

-

After completion, cool the mixture to room temperature and filter to remove the precipitated sodium bromide.

-

Remove the acetone from the filtrate under reduced pressure.

-

The crude this compound can be purified by distillation.

-

Nucleophilic Substitution Reactions

The iodine atom in this compound is an excellent leaving group, facilitating a wide range of nucleophilic substitution reactions, typically proceeding via an SN2 mechanism.[1][2]

Experimental Protocol: General Procedure for Nucleophilic Substitution

-

Materials: this compound, desired nucleophile (e.g., sodium azide, sodium cyanide, a thiol with a non-nucleophilic base), appropriate anhydrous solvent (e.g., DMF, DMSO, THF).

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the nucleophile in the chosen anhydrous solvent.

-

Add this compound (1.0 equivalent) dropwise to the solution at room temperature or a specified temperature depending on the nucleophile's reactivity.

-

Stir the reaction mixture for the required time, monitoring its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction appropriately (e.g., with water or a saturated aqueous solution of ammonium chloride).

-

Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Remove the solvent under reduced pressure to yield the crude product, which can then be purified by column chromatography or distillation.

-

Grignard Reagent Formation

This compound can be used to prepare the corresponding Grignard reagent, cyclobutylmagnesium iodide, which is a powerful nucleophile for forming carbon-carbon bonds.

Experimental Protocol: Preparation and Reaction of Cyclobutylmagnesium Iodide

-

Materials: this compound, magnesium turnings, anhydrous diethyl ether or THF, an electrophile (e.g., a ketone or aldehyde).

-

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium surface.

-

Add a solution of this compound in anhydrous ether or THF dropwise from the addition funnel to initiate the reaction. The reaction is exothermic and may require initial gentle heating to start.

-

Once the reaction has started, add the remaining this compound solution at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed.

-

-

Reaction with an Electrophile:

-

Cool the freshly prepared Grignard reagent in an ice bath.

-

Add a solution of the electrophile (e.g., a ketone) in anhydrous ether or THF dropwise.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the resulting alcohol by column chromatography or distillation.

-

-

Applications in Research and Drug Development

The cyclobutane motif is of increasing interest in medicinal chemistry as it can serve as a bioisostere for phenyl rings, improve metabolic stability, and provide a three-dimensional scaffold to orient pharmacophoric groups.[10] this compound is a key starting material for accessing a variety of substituted cyclobutanes for incorporation into drug candidates.[3] Its utility lies in its ability to participate in cross-coupling reactions and nucleophilic substitutions to build molecular complexity.[1][3] For instance, it can be used in the synthesis of analogs of known drugs to explore structure-activity relationships (SAR).[11]

Conclusion

This compound (CAS 38557-29-8) is a valuable and reactive building block in organic synthesis. Its physical and chemical properties are well-characterized, and established protocols for its synthesis and subsequent reactions, particularly nucleophilic substitutions and Grignard reagent formation, are readily available. The ability to introduce the cyclobutane scaffold using this reagent makes it a significant tool for researchers in synthetic chemistry and professionals in the field of drug discovery and development. Proper safety precautions are essential when handling this flammable and potentially toxic compound.

References

- 1. benchchem.com [benchchem.com]

- 2. amherst.edu [amherst.edu]

- 3. Synthesis of cyclobutane lignans via an organic single electron oxidant–electron relay system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. baranlab.org [baranlab.org]

- 5. Cyclobutane synthesis [organic-chemistry.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. benchchem.com [benchchem.com]

- 8. odp.library.tamu.edu [odp.library.tamu.edu]

- 9. researchgate.net [researchgate.net]

- 10. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

An In-depth Technical Guide to Iodocyclobutane: From Discovery to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iodocyclobutane, a halogenated cyclic alkane, has emerged as a versatile building block in organic synthesis and a molecule of interest in medicinal chemistry. This guide provides a comprehensive overview of its discovery, historical development, and key chemical properties. Detailed experimental protocols for its synthesis are presented, alongside an exploration of its applications, particularly in the context of drug discovery. The mechanism of action of this compound-related compounds in cancer, through the inhibition of the retinoic acid signaling pathway, is detailed and visually represented. This document serves as a technical resource for researchers leveraging this compound in their scientific endeavors.

Introduction and Historical Context

While the precise moment of the first synthesis of this compound is not prominently documented in readily available historical records, its development is intrinsically linked to the broader advancements in the synthesis of iodoalkanes and the chemistry of cyclobutane compounds. The synthesis of cyclobutane itself was first reported in 1907.[1] The exploration of functionalized cyclobutanes, including halogenated derivatives like this compound, followed as synthetic methodologies became more sophisticated.

Key reactions that paved the way for the synthesis of this compound include the Finkelstein reaction, named after the German chemist Hans Finkelstein. This SN2 reaction involves the exchange of one halogen atom for another and is a cornerstone in the preparation of iodoalkanes from their corresponding bromo or chloro derivatives.[2] The use of an alkali metal iodide, such as sodium iodide, in a solvent like acetone drives the reaction to completion due to the precipitation of the less soluble sodium chloride or bromide.[2]

The growing interest in cyclobutane-containing molecules in medicinal chemistry has further spurred the development of synthetic routes to compounds like this compound.[1] The unique puckered structure and inherent ring strain of the cyclobutane motif offer novel conformational possibilities for drug candidates.[1]

Chemical and Physical Properties

This compound (C₄H₇I) is a colorless to pale yellow liquid.[3] As a halogenated cyclic alkane, it is characterized by the presence of a four-membered carbon ring with an iodine atom attached.[3] The carbon-iodine bond is the most reactive site in the molecule, making it susceptible to nucleophilic substitution reactions where the iodine atom acts as an excellent leaving group.[3] This reactivity is central to its utility as a synthetic intermediate.

| Property | Value |

| Molecular Formula | C₄H₇I |

| Molecular Weight | 182.00 g/mol |

| Boiling Point | 90-92 °C @ 80 Torr |

| Density | 1.89 ± 0.1 g/cm³ (Predicted) |

| Appearance | Colorless to light yellow liquid |

Table 1: Physical and Chemical Properties of this compound.

Synthesis of this compound: Experimental Protocols

The synthesis of this compound can be achieved through various methods. One of the most common and efficient laboratory-scale preparations involves a two-step process starting from the commercially available cyclopropylcarbinol. This is first rearranged to cyclobutanol, which is then converted to this compound. Another prominent method is the Finkelstein reaction, starting from bromocyclobutane.

Two-Step Synthesis from Cyclopropylcarbinol

Step 1: Synthesis of Cyclobutanol from Cyclopropylcarbinol

This procedure is adapted from the acid-catalyzed rearrangement of cyclopropylcarbinol.

-

Materials:

-

Cyclopropylcarbinol

-

Concentrated Hydrochloric Acid

-

Water

-

Sodium Chloride

-

Diethyl Ether

-

Anhydrous Sodium Sulfate

-

-

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser, combine cyclopropylcarbinol (0.80 mol), water (600 mL), and concentrated hydrochloric acid (0.68 mol).[4]

-

Heat the mixture to reflux and maintain for 3 hours with stirring.[4]

-

Cool the reaction mixture to room temperature, then further cool in an ice bath.[4]

-

Saturate the mixture with sodium chloride and extract the aqueous layer with diethyl ether using a continuous liquid-liquid extraction apparatus for 30 hours.[4]

-

Dry the combined ethereal extracts over anhydrous sodium sulfate.[4]

-

Remove the drying agent by filtration and distill the solvent to obtain crude cyclobutanol.[4]

-

Purify the crude product by fractional distillation to yield pure cyclobutanol (bp 122–124 °C).[4]

-

Step 2: Synthesis of this compound from Cyclobutanol

This procedure utilizes a mixture of potassium iodide and phosphoric(V) acid to generate hydrogen iodide in situ for the conversion of the alcohol to the iodoalkane.

-

Materials:

-

Cyclobutanol

-

Potassium Iodide (or Sodium Iodide)

-

Concentrated Phosphoric(V) Acid (H₃PO₄)

-

-

Procedure:

-

In a distillation apparatus, combine cyclobutanol with a mixture of sodium or potassium iodide and concentrated phosphoric(V) acid.[5]

-

Heat the reaction mixture to distill off the this compound as it is formed.[5] Phosphoric(V) acid is used in place of sulfuric acid to prevent the oxidation of iodide ions to iodine.[5]

-

The collected distillate can be further purified by washing with a suitable aqueous solution to remove any unreacted acid and then dried and redistilled.

-

Synthesis via the Finkelstein Reaction

This method involves the nucleophilic substitution of bromide with iodide.

-

Materials:

-

Bromocyclobutane

-

Sodium Iodide (NaI)

-

Acetone (anhydrous)

-

-

Procedure:

-

Dissolve bromocyclobutane in anhydrous acetone in a round-bottomed flask.

-

Add an excess of sodium iodide to the solution.

-

Reflux the mixture. The reaction is driven forward by the precipitation of sodium bromide, which is insoluble in acetone.[2]

-

After the reaction is complete (monitored by TLC or GC), cool the mixture and filter to remove the precipitated sodium bromide.

-

Evaporate the acetone from the filtrate under reduced pressure.

-

The resulting crude this compound can be purified by distillation.

-

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its utility is highlighted in the preparation of compounds targeting the retinoic acid signaling pathway and in the development of radiolabeled imaging agents.

Role in the Synthesis of Retinoic Acid Analogs and Cancer Research

This compound is utilized in the synthesis of retinoic acid analogs.[3] Retinoic acid (RA) is a metabolite of vitamin A that plays a crucial role in cell differentiation, proliferation, and apoptosis by binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[6][7] Dysregulation of the RA signaling pathway is implicated in various cancers.[6]

Some research suggests that this compound-containing compounds may exhibit anti-cancer activity by inhibiting the production of retinoic acid receptors, specifically RARα.[3] This inhibition disrupts the normal signaling cascade, potentially leading to the suppression of tumor growth.

Retinoic Acid Signaling Pathway and Potential Inhibition

The canonical retinoic acid signaling pathway is initiated by the binding of all-trans-retinoic acid (atRA) to a heterodimer of RAR and RXR in the nucleus. This ligand-receptor complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, recruiting coactivators and initiating gene transcription.[8][9]

Figure 1: Simplified diagram of the retinoic acid signaling pathway and the potential point of inhibition by this compound derivatives.

Conclusion

This compound is a foundational molecule in the synthesis of complex cyclobutane-containing structures. While its specific discovery is not well-documented, its importance has grown with the increasing interest in four-membered rings in medicinal chemistry. The synthetic routes to this compound are well-established, with the Finkelstein reaction and multi-step synthesis from cyclopropylcarbinol being notable examples. Its application as a precursor for compounds that interact with the retinoic acid signaling pathway underscores its potential in the development of novel therapeutics, particularly in oncology. This guide provides a technical foundation for researchers to understand and utilize this compound in their synthetic and drug discovery efforts.

References

- 1. adichemistry.com [adichemistry.com]

- 2. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 3. CAS 38557-29-8: this compound | CymitQuimica [cymitquimica.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. The pathogenic role of retinoid nuclear receptor signaling in cancer and metabolic syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]

- 7. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Retinoic acid signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanisms of retinoic acid signalling and its roles in organ and limb development - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Iodocyclobutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for iodocyclobutane (C₄H₇I). Due to the limited availability of published experimental spectra for this specific compound, this document presents a detailed prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established spectroscopic principles and analysis of analogous compounds. Furthermore, detailed experimental protocols for acquiring such data for a liquid haloalkane are provided, alongside a logical workflow for spectroscopic identification.

Predicted Spectroscopic Data of this compound

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds, such as cyclobutane and other iodoalkanes.

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.3 - 4.5 | Quintet | 1H | H-1 (methine) |

| ~ 2.2 - 2.6 | Multiplet | 4H | H-2, H-4 (methylene) |

| ~ 1.8 - 2.2 | Multiplet | 2H | H-3 (methylene) |

Note: The chemical shift of the methine proton (H-1) is significantly downfield due to the deshielding effect of the electronegative iodine atom. The complex splitting patterns of the methylene protons arise from both geminal and vicinal coupling.

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 25 - 30 | C-1 (methine) |

| ~ 30 - 35 | C-2, C-4 (methylene) |

| ~ 10 - 15 | C-3 (methylene) |

Note: The carbon atom bonded to the iodine (C-1) is expected to be the most downfield-shifted carbon in the aliphatic region.

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950 - 2850 | Strong | C-H (alkane) stretching |

| 1450 - 1470 | Medium | CH₂ bending (scissoring) |

| 500 - 600 | Medium-Strong | C-I stretching |

Note: The C-I stretching vibration is a key characteristic band for iodoalkanes and is expected in the far-infrared region.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 182 | Medium | [M]⁺ (Molecular ion) |

| 127 | Low | [I]⁺ |

| 55 | High | [C₄H₇]⁺ (Loss of I) |

Note: The molecular ion peak is expected at m/z 182. A prominent peak corresponding to the loss of the iodine radical to form the cyclobutyl cation is anticipated to be the base peak.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a liquid haloalkane like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

-

¹H NMR Acquisition:

-

The spectrum is typically acquired on a 300-500 MHz NMR spectrometer.

-

Standard acquisition parameters include a spectral width of 0-12 ppm, a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.

-

-

¹³C NMR Acquisition:

-

The spectrum is acquired on the same spectrometer, typically at a frequency of 75-125 MHz.

-

Due to the low natural abundance of the ¹³C isotope, a larger number of scans is required.

-

Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

-

Place a single drop of liquid this compound directly onto the ATR crystal.

-

Collect the spectrum. This is a rapid and common method for liquid samples.

-

-

Sample Preparation (Salt Plates):

-

Place a drop of the liquid sample between two infrared-transparent salt plates (e.g., NaCl or KBr).

-

Mount the plates in the spectrometer's sample holder.

-

-

Data Acquisition (FTIR):

-

A background spectrum of the empty sample compartment or clean ATR crystal is recorded first.

-

The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

-

The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

For a volatile liquid like this compound, direct injection or infusion via a syringe pump into the ion source is suitable. Alternatively, the sample can be introduced through a gas chromatograph (GC-MS) for separation from any impurities.

-

-

Ionization:

-

Electron Ionization (EI) is a common method for relatively small, volatile organic molecules. A standard electron energy of 70 eV is used.

-

-

Mass Analysis:

-

The generated ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection:

-

The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

-

Logical Workflow for Spectroscopic Identification

The following diagram illustrates a logical workflow for the identification of an unknown compound, leading to the characterization of this compound using the primary spectroscopic techniques.

Theoretical calculations on Iodocyclobutane stability

An In-depth Technical Guide to the Theoretical Calculation of Iodocyclobutane Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conformational landscape of substituted cyclobutanes is of critical interest in medicinal chemistry due to the prevalence of this motif in bioactive molecules. The puckered nature of the cyclobutane ring, coupled with the steric and electronic effects of substituents, dictates the three-dimensional structure and, consequently, the biological activity of these compounds. This technical guide outlines a comprehensive theoretical and computational workflow for the conformational analysis of this compound. By leveraging established principles from the study of cyclobutane and other halogenated cycloalkanes, we present a detailed roadmap for determining the preferred conformations, quantifying their relative stabilities, and understanding the governing stereoelectronic interactions. This document serves as a foundational resource for researchers embarking on the computational study of this compound or structurally related molecules, providing proposed computational protocols, illustrative data tables, and logical workflow diagrams to guide the research process.

Introduction: The Conformational Complexity of Cyclobutane

The cyclobutane ring is not planar but exists in a dynamic equilibrium between puckered conformations to alleviate torsional strain. This puckering is characterized by a dihedral angle, and for monosubstituted cyclobutanes, the substituent can occupy either an axial or an equatorial position. The relative stability of these conformers is determined by a delicate balance of steric and electronic effects.

High-level ab initio calculations on cyclobutane have established the importance of considering electron correlation and utilizing large basis sets to accurately describe its structure and the barrier to ring inversion.[1] The puckering of the cyclobutane ring is a fundamental concept, with the molecule adopting a non-planar conformation to relieve steric repulsion between adjacent methylene groups.[2] The equilibrium structure of cyclobutane itself has been a subject of detailed computational studies, which reveal a puckered geometry with a specific dihedral angle.[3][4] These foundational studies on the parent hydrocarbon provide the essential backdrop for understanding the conformational preferences of its substituted derivatives.

For this compound, the large steric bulk of the iodine atom and its electronic properties are expected to significantly influence the conformational equilibrium. Determining the preferred conformation is crucial for understanding its reactivity and potential interactions in a biological context.

Theoretical Approach to this compound Stability

A robust computational chemistry approach is the most effective strategy for elucidating the conformational behavior of this compound. The workflow should begin with a broad search for all possible conformers, followed by high-level calculations to refine their energies and geometries.

Conformational Search

The initial step involves a systematic search for all possible stable conformations of this compound. This can be achieved using molecular mechanics methods, which are computationally less expensive and suitable for exploring a large conformational space.

Quantum Mechanical Calculations

Following the initial conformational search, the identified low-energy conformers should be subjected to higher-level quantum mechanical calculations to obtain accurate energies and geometries. Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly employed methods for such calculations.

Proposed Experimental Protocols (Computational)

This section details the proposed computational methodology for a thorough investigation of this compound stability.

3.1. Software:

-

A comprehensive quantum chemistry software package such as Gaussian, ORCA, or Spartan is recommended.

3.2. Conformational Search Protocol:

-

Initial Structure Generation: Build an initial 3D structure of this compound.

-

Molecular Mechanics Search: Employ a molecular mechanics force field (e.g., MMFF94 or UFF) to perform a systematic or stochastic conformational search. This will identify a set of low-energy conformers.

3.3. Geometry Optimization and Frequency Calculation Protocol:

-

Method Selection: For each identified conformer, perform geometry optimization and frequency calculations using a suitable quantum mechanical method. A common and reliable choice is the B3LYP functional with a basis set such as 6-311+G(d,p) for the carbon and hydrogen atoms and a basis set with an effective core potential (ECP) for the iodine atom (e.g., LANL2DZ).

-

Optimization: The geometry of each conformer should be fully optimized to a stationary point on the potential energy surface.

-

Frequency Analysis: Perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE) and thermal corrections.

3.4. Single-Point Energy Refinement Protocol:

-

Higher-Level Method: To obtain more accurate relative energies, perform single-point energy calculations on the optimized geometries using a higher level of theory or a larger basis set. For instance, calculations at the MP2/aug-cc-pVTZ level or with a composite method like G4(MP2) would provide a more reliable energy ranking of the conformers.

Data Presentation: Predicted Conformational Energies

The results of the theoretical calculations should be summarized in a clear and concise manner. The following table provides a template for presenting the calculated relative energies of the axial and equatorial conformers of this compound.

| Conformer | Method/Basis Set | ΔE (kcal/mol) | ΔH (kcal/mol) | ΔG (kcal/mol) |

| Equatorial | B3LYP/6-311+G(d,p) | 0.00 | 0.00 | 0.00 |

| Axial | B3LYP/6-311+G(d,p) | [Calculated Value] | [Calculated Value] | [Calculated Value] |

| Equatorial | MP2/aug-cc-pVTZ | 0.00 | 0.00 | 0.00 |

| Axial | MP2/aug-cc-pVTZ | [Calculated Value] | [Calculated Value] | [Calculated Value] |

Note: The values in this table are placeholders and would be populated with the results from the actual computational study.

Visualization of Computational Workflow and Conformational Equilibrium

Visual diagrams are essential for conveying complex relationships and workflows. The following diagrams, generated using the DOT language, illustrate the proposed computational workflow and the conformational equilibrium of this compound.

Caption: A flowchart illustrating the proposed computational workflow for the theoretical analysis of this compound stability.

Caption: A diagram representing the conformational equilibrium between the axial and equatorial forms of this compound.

Conclusion

While direct experimental data on the conformational preferences of this compound may be limited, a well-designed theoretical and computational study can provide significant insights into its stability and geometry. The protocols and workflow outlined in this guide offer a robust framework for researchers to investigate the conformational landscape of this compound and related molecules. The accurate determination of the relative stabilities of its conformers is a critical step in understanding its chemical behavior and potential as a scaffold in drug design. The principles derived from foundational studies on cyclobutane provide the necessary theoretical underpinnings for such an investigation.[1][2][3][4]

References

- 1. Structure, vibrational spectrum, and ring puckering barrier of cyclobutane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reactivity of Iodocyclobutane with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodocyclobutane, a halogenated cyclic alkane, serves as a versatile synthetic intermediate in organic chemistry and drug development.[1][2] Its reactivity is fundamentally influenced by the inherent ring strain of the cyclobutane ring and the nature of the carbon-iodine bond. This guide provides a comprehensive technical overview of the reactivity of this compound with a range of nucleophiles, detailing the mechanistic pathways, predictable outcomes, and experimental considerations.

The significant ring strain in the cyclobutane ring, a combination of angle strain and torsional strain, renders it more reactive than its acyclic or larger-ring counterparts.[3] The carbon-iodine bond is the weakest among the halogens, making iodide an excellent leaving group and facilitating nucleophilic substitution and elimination reactions.[2] Understanding the interplay between these factors is crucial for predicting and controlling the outcome of reactions involving this compound.

Core Reaction Mechanisms

The reactions of this compound with nucleophiles primarily follow two major pathways: nucleophilic substitution (S(_N)) and elimination (E). The specific mechanism (S(_N)1, S(_N)2, E1, or E2) is dictated by several factors, including the strength and concentration of the nucleophile/base, the solvent, and the temperature.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involve the replacement of the iodide leaving group by a nucleophile.

-

S(_N)2 Mechanism: This bimolecular process involves a backside attack by the nucleophile, leading to an inversion of stereochemistry.[4] The rate of an S(_N)2 reaction is dependent on the concentrations of both the this compound and the nucleophile.[4] Strong, sterically unhindered nucleophiles and polar aprotic solvents favor the S(_N)2 pathway.

-

S(_N)1 Mechanism: This unimolecular mechanism proceeds through a carbocation intermediate.[5] The rate-determining step is the formation of the cyclobutyl cation, which is then attacked by the nucleophile.[5] S(_N)1 reactions are favored by weak nucleophiles and polar protic solvents that can stabilize the carbocation intermediate.[5] Solvolysis is a common example of an S(_N)1 reaction where the solvent acts as the nucleophile.[6]

Elimination Reactions

Elimination reactions result in the formation of cyclobutene through the removal of a proton and the iodide ion from adjacent carbon atoms.

-

E2 Mechanism: This bimolecular, one-step elimination occurs when a strong base removes a proton simultaneously with the departure of the iodide leaving group.[7] The reaction requires an anti-periplanar arrangement of the proton and the leaving group.[7] Bulky, strong bases such as potassium tert-butoxide favor the E2 pathway.[7][8]

-

E1 Mechanism: This unimolecular elimination proceeds through the same carbocation intermediate as the S(_N)1 reaction.[9] A weak base then removes a proton from a carbon adjacent to the carbocation, forming a double bond. E1 reactions often compete with S(_N)1 reactions and are favored by heat.[9]

Data Presentation: Reactivity of Cyclobutyl Halides

While specific kinetic data for this compound is sparse in the literature, the solvolysis of cyclobutyl bromide provides a valuable analogue for understanding its S(_N)1 reactivity. The following table summarizes the rate constants for the solvolysis of cyclobutyl bromide in various hydroxylic solvents.

| Solvent | Temperature (°C) | Rate Constant (k) x 10⁵ (s⁻¹) |

| 80% Ethanol | 25 | 1.15 |

| 60% Ethanol | 25 | 4.89 |

| 40% Ethanol | 25 | 29.8 |

| 20% Ethanol | 25 | 158 |

| Water | 25 | 763 |

| Acetic Acid | 50 | 0.492 |

| Formic Acid | 25 | 3840 |

Data adapted from studies on the solvolysis of cyclobutyl bromide and are intended to be representative of the relative reactivity trends.

Experimental Protocols

The following protocols are representative methods for conducting reactions with this compound and are adapted from established procedures for similar alkyl halides.

Protocol 1: Nucleophilic Substitution (S(_N)2) with Sodium Azide

Objective: To synthesize cyclobutyl azide via an S(_N)2 reaction.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add sodium azide (1.5 eq) to the solution.

-

Heat the reaction mixture to 60-70 °C and stir vigorously for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing diethyl ether and water.

-

Separate the layers and wash the organic layer sequentially with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield crude cyclobutyl azide.

-

Purify the product by distillation or column chromatography.

Protocol 2: Elimination (E2) with Potassium tert-Butoxide

Objective: To synthesize cyclobutene via an E2 elimination.

Materials:

-

This compound

-

Potassium tert-butoxide (KOtBu)

-

tert-Butanol, anhydrous

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Distillation apparatus

Procedure:

-

Set up a round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen).

-

To the flask, add anhydrous tert-butanol and potassium tert-butoxide (1.5 eq).

-

Stir the mixture until the potassium tert-butoxide is dissolved.

-

Add this compound (1.0 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 83 °C) for 2-4 hours.

-

Monitor the reaction progress by gas chromatography (GC) or TLC analysis of quenched aliquots.

-

Upon completion, cool the reaction mixture to room temperature.

-

Isolate the cyclobutene product by distillation. Due to the low boiling point of cyclobutene (2 °C), a cold trap is recommended for collection.[3]

Protocol 3: Nucleophilic Substitution with Potassium Cyanide

Objective: To synthesize cyclobutyl cyanide via nucleophilic substitution.

Safety Precaution: Potassium cyanide is highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment must be worn.[10][11]

Materials:

-

This compound

-

Potassium cyanide (KCN)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

In a round-bottom flask, suspend finely ground potassium cyanide (1.5 eq) in anhydrous DMSO.

-

Add this compound (1.0 eq) to the suspension.

-

Heat the mixture to 90-100 °C and stir for 24-48 hours.

-

Monitor the reaction by GC or TLC.

-

After cooling, pour the reaction mixture into water and extract with diethyl ether.

-

Wash the organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude cyclobutyl cyanide by distillation under reduced pressure.

Visualizations of Reaction Pathways

The following diagrams illustrate the core mechanistic pathways for the reaction of this compound with nucleophiles.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 1,3-Dithis compound [webbook.nist.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. ir-api.ua.edu [ir-api.ua.edu]

- 5. docsity.com [docsity.com]

- 6. amherst.edu [amherst.edu]

- 7. tBuOK Elimination - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Potassium Cyanide: Systemic Agent | NIOSH | CDC [cdc.gov]

- 11. Potassium Cyanide | KCN | CID 9032 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Iodocyclobutane for Researchers and Drug Development Professionals

Introduction

Iodocyclobutane (CAS No. 38557-29-8) is a halogenated cycloalkane that is gaining increasing attention in the fields of organic synthesis and medicinal chemistry. Its unique four-membered ring structure and the reactivity of the carbon-iodine bond make it a valuable building block for the synthesis of complex molecules, including novel therapeutic agents. The cyclobutane motif is of particular interest in drug design as it can impart desirable properties such as conformational rigidity, metabolic stability, and unique three-dimensional topologies that can enhance binding to biological targets. This guide provides a comprehensive overview of the commercial availability, synthesis, and applications of this compound, with a focus on its relevance to researchers, scientists, and drug development professionals.

Commercial Availability and Suppliers

This compound is available from a range of chemical suppliers, catering to both research and bulk quantity needs. The purity and available quantities can vary between suppliers. Below is a summary of some of the key commercial sources for this compound.

| Supplier | Purity | Available Quantities |

| Smolecule | Information not specified | Inquire for details |